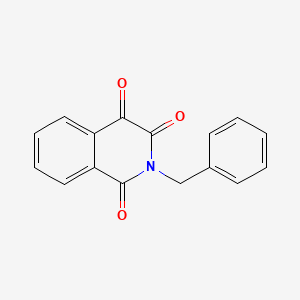

2-Benzylisoquinoline-1,3,4-trione

Übersicht

Beschreibung

2-Benzylisoquinoline-1,3,4-trione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by a trione structure, which includes three carbonyl groups attached to the isoquinoline ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Benzylisoquinolin-1,3,4-trion kann durch einen metallfreien Luftoxidationsprozess erfolgen. Dieses Verfahren beinhaltet die Verwendung eines trifunktionellen aromatischen Ketons, wie z. B. Methyl-2-(2-Bromacetyl)benzoat, das mit primären Aminen in einem Kaskadenprozess reagiert. Die Reaktion findet typischerweise bei Raumtemperatur in trockenem Acetonitril (CH₃CN) statt und führt zur Bildung der gewünschten Isochinolin-1,3,4-trion-Struktur .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 2-Benzylisoquinolin-1,3,4-trion nicht weit verbreitet sind, bietet der metallfreie Luftoxidationsprozess einen skalierbaren und umweltfreundlichen Weg für seine Synthese. Die hohe Atom- und Schrittökonomie dieses Verfahrens macht es für die großtechnische Produktion geeignet.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Benzylisoquinolin-1,3,4-trion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Trion-Struktur in Dihydroderivate umwandeln.

Substitution: Die Benzylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Luft oder Sauerstoff in Gegenwart von Katalysatoren.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Isochinolin-Derivate, die für spezifische Anwendungen weiter funktionalisiert werden können.

Wissenschaftliche Forschungsanwendungen

2-Benzylisoquinolin-1,3,4-trion hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als Baustein für die Synthese komplexer heterocyclischer Verbindungen.

Medizin: Es werden laufend Forschungen durchgeführt, um seine Verwendung bei der Entwicklung neuer Therapeutika zu untersuchen.

Industrie: Es wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Benzylisoquinolin-1,3,4-trion beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen. So wurde beispielsweise gezeigt, dass Benzylisoquinolin-Alkaloide, eine verwandte Klasse von Verbindungen, die katalytische Aktivität der Topoisomerase I (Topo I) hemmen, was zur Induktion von doppelsträngigen DNA-Brüchen (DSB) und Zytotoxizität in Krebszellen führt . Dies deutet darauf hin, dass 2-Benzylisoquinolin-1,3,4-trion durch seine Interaktion mit DNA-Replikations- und Reparaturwegen ähnliche Effekte ausüben kann.

Wirkmechanismus

The mechanism of action of 2-benzylisoquinoline-1,3,4-trione involves its interaction with various molecular targets and pathways. For instance, benzylisoquinoline alkaloids, a related class of compounds, have been shown to inhibit the catalytic activity of topoisomerase I (Topo I), leading to the induction of double-stranded DNA breaks (DSBs) and cytotoxicity in cancer cells . This suggests that this compound may exert similar effects through its interaction with DNA replication and repair pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Berberin: Ein Benzylisoquinolin-Alkaloid mit antimikrobiellen und anticancer Eigenschaften.

Coptisin: Ein weiteres Benzylisoquinolin-Alkaloid, das für seine biologischen Aktivitäten bekannt ist.

Noscapin: Ein anticancer Medikament, das von Benzylisoquinolin-Alkaloiden abgeleitet ist.

Einzigartigkeit

2-Benzylisoquinolin-1,3,4-trion ist aufgrund seiner Trion-Struktur einzigartig, die eine ausgeprägte chemische Reaktivität und das Potenzial zur Funktionalisierung bietet. Dies unterscheidet es von anderen Benzylisoquinolin-Alkaloiden, die unterschiedliche Kernstrukturen und funktionelle Gruppen aufweisen können.

Biologische Aktivität

2-Benzylisoquinoline-1,3,4-trione is a compound belonging to the isoquinoline family, which has garnered attention for its potential therapeutic applications, particularly in oncology and dermatology. This article examines the biological activities of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₉NO₃ and features a benzyl group attached to an isoquinoline backbone with three carbonyl groups. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and cellular interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Notably, it has shown promise as a tyrosinase inhibitor , which is significant for conditions related to hyperpigmentation.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Inhibition of this enzyme can lead to reduced melanin production, making it a target for treatments of skin disorders such as melasma and age spots. Studies have demonstrated that this compound exhibits competitive inhibition against tyrosinase, with varying IC₅₀ values depending on the assay conditions.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of potential therapeutic agents. In vitro studies using B16F10 murine melanoma cells indicated that this compound did not exhibit significant cytotoxic effects at concentrations below 20 µM over 48 hours of exposure. However, higher concentrations may lead to cell death, necessitating further investigation into dose-response relationships.

Case Studies and Research Findings

Recent research has explored the broader implications of this compound in cancer therapy. For instance:

- Study on Melanoma Cells : A study assessed the effects of this compound on B16F10 melanoma cells. The compound significantly inhibited tyrosinase activity and reduced melanin content in treated cells without inducing cytotoxicity at lower concentrations .

- Anticancer Potential : Another investigation highlighted its potential as an anticancer agent by demonstrating selective cytotoxicity against various tumor cell lines while preserving the viability of normal cells .

Eigenschaften

IUPAC Name |

2-benzylisoquinoline-1,3,4-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14-12-8-4-5-9-13(12)15(19)17(16(14)20)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRWFXGWJMDFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463477 | |

| Record name | 2-Benzylisoquinoline-1,3,4(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21640-35-7 | |

| Record name | 2-(Phenylmethyl)-1,3,4(2H)-isoquinolinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21640-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylisoquinoline-1,3,4(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.